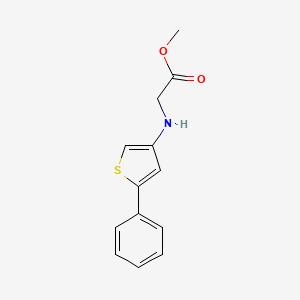
Methyl 2-(5-phenylthiophen-3-ylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(5-phenylthiophen-3-yl)amino]acetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of methyl 2-[(5-phenylthiophen-3-yl)amino]acetate can be achieved through several synthetic routes. One common method involves the condensation reaction of 5-phenylthiophene-3-amine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial production methods for thiophene derivatives often involve similar condensation reactions, but they are scaled up and optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Methyl 2-[(5-phenylthiophen-3-yl)amino]acetate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[(5-phenylthiophen-3-yl)amino]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[(5-phenylthiophen-3-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various enzymes and receptors, leading to biological effects. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific structure and substituents of the compound.
Comparison with Similar Compounds
Methyl 2-[(5-phenylthiophen-3-yl)amino]acetate can be compared with other similar thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Thiophene-2-carboxylic acid: A simple thiophene derivative used in various chemical syntheses.
The uniqueness of methyl 2-[(5-phenylthiophen-3-yl)amino]acetate lies in its specific substitution pattern and the presence of both an amino group and an ester group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
methyl 2-[(5-phenylthiophen-3-yl)amino]acetate |
InChI |
InChI=1S/C13H13NO2S/c1-16-13(15)8-14-11-7-12(17-9-11)10-5-3-2-4-6-10/h2-7,9,14H,8H2,1H3 |
InChI Key |
HXRDRPRWASZSJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CSC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















